![molecular formula C18H16FNO3 B2451879 N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide CAS No. 1705100-35-1](/img/structure/B2451879.png)
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound belongs to the benzofuran class of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201. FUB-144 has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, making it a promising tool for studying the effects of cannabinoids on the body.
Scientific Research Applications
Neuroprotective and Antioxidant Effects
A study explored the synthesis and evaluation of novel benzofuran-2-carboxamide derivatives, assessing their neuroprotective and antioxidant activities. The derivatives showed significant protection against NMDA-induced excitotoxic neuronal cell damage and exhibited antioxidant properties, suggesting potential applications in neuroprotection and oxidative stress management (Cho et al., 2015).
Electrochromic and Electrofluorescent Properties
Another research focused on electroactive polyamides with bis(diphenylamino)-fluorene units, including benzofuran derivatives. These compounds demonstrated remarkable electrochromic and electrofluorescent dual-switching capabilities, indicating their potential use in electronic and photonic devices (Sun et al., 2016).
Anticancer Activity
Benzofuran-2-carboxamide derivatives were also synthesized and evaluated for their anticancer properties against various human cancer cell lines. Specific modifications in the benzofuran structure significantly improved the cytotoxic activity against targeted cancer cells, suggesting the importance of structural optimization in the development of anticancer agents (Aliabadi et al., 2010).
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to have a broad scope in remedying various dispositions in clinical medicines .
Mode of Action
Furan derivatives have been reported to have high therapeutic properties . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins, and many natural terpenoids .
Biochemical Pathways
Furan derivatives have been reported to have a significant impact on various biochemical pathways .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives have been reported to have a significant impact on various biological activities .
Action Environment
The non-polar aromatic nature of furan derivatives and the presence of the ether oxygen may influence their action in different environments .
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-22-17(12-6-4-7-14(19)9-12)11-20-18(21)16-10-13-5-2-3-8-15(13)23-16/h2-10,17H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMOXXFQYDBDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide |
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